2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine
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Overview
Description
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a 2-methylpropyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Cyclopropanation: The cyclopropane ring can be formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride
- 3-cyclopropyl-1-methylpyrazol-5-amine
- 2-bromo-N-(pyrazol-5-yl)benzenesulfonamide
Uniqueness
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11/h3-4,7-9H,5-6,11H2,1-2H3 |
InChI Key |
ZTSPCCAEFYEOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2N |
Origin of Product |
United States |
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